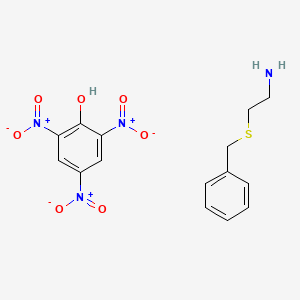
2-Benzylsulfanylethanamine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylsulfanylethanamine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-Benzylsulfanylethanamine and 2,4,6-trinitrophenol. 2-Benzylsulfanylethanamine is an organic compound containing a benzyl group attached to a sulfanyl group and an ethanamine chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrophenol typically involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid . This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring. The synthesis of 2-Benzylsulfanylethanamine can be achieved through the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol, with careful control of reaction conditions to ensure safety and maximize yield . The production of 2-Benzylsulfanylethanamine on an industrial scale would involve similar steps but with additional purification processes to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Reduction: It can be reduced to form 2,4,6-triaminophenol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
2-Benzylsulfanylethanamine can participate in:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction of 2,4,6-Trinitrophenol: Common reducing agents include hydrogen gas with a metal catalyst or sodium dithionite.
Oxidation of 2-Benzylsulfanylethanamine: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products Formed
Reduction of 2,4,6-Trinitrophenol: 2,4,6-Triaminophenol.
Oxidation of 2-Benzylsulfanylethanamine: Benzylsulfinyl ethanamine or benzylsulfonyl ethanamine.
Scientific Research Applications
2,4,6-Trinitrophenol is widely used in forensic research for the detection of explosives and in environmental studies due to its pollutant properties . It is also used in the synthesis of dyes and as a reagent in chemical analysis . 2-Benzylsulfanylethanamine has applications in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
2,4,6-Trinitrophenol exerts its effects primarily through its strong oxidizing properties, which can disrupt cellular processes and cause oxidative stress . It can also uncouple oxidative phosphorylation, leading to energy depletion in cells . 2-Benzylsulfanylethanamine’s mechanism of action involves interactions with biological targets through its amine and sulfanyl groups, which can form bonds with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known explosive with similar nitro groups but with a methyl group instead of a hydroxyl group.
2,4-Dinitrophenol: A compound with two nitro groups, used as a metabolic stimulant and in biochemical studies.
Uniqueness
2,4,6-Trinitrophenol is unique due to its high acidity and solubility in water, making it a potent environmental pollutant and a challenging compound to detect and neutralize . 2-Benzylsulfanylethanamine’s uniqueness lies in its combination of a benzyl group with a sulfanyl and ethanamine chain, providing diverse reactivity and applications in organic synthesis .
Properties
CAS No. |
62188-40-3 |
|---|---|
Molecular Formula |
C15H16N4O7S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-benzylsulfanylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H13NS.C6H3N3O7/c10-6-7-11-8-9-4-2-1-3-5-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,6-8,10H2;1-2,10H |
InChI Key |
CRGVTVQQVGUFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


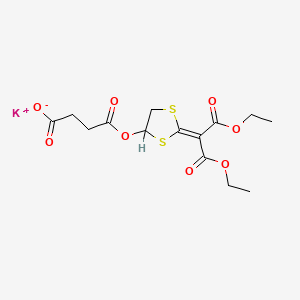
![4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine](/img/structure/B14559956.png)
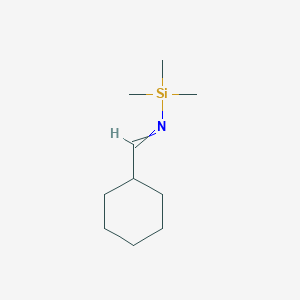
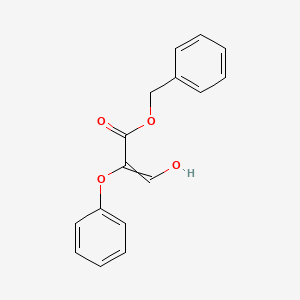
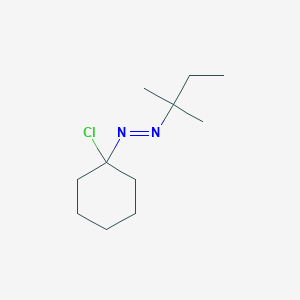
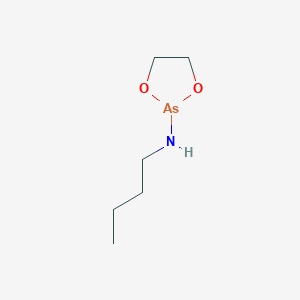
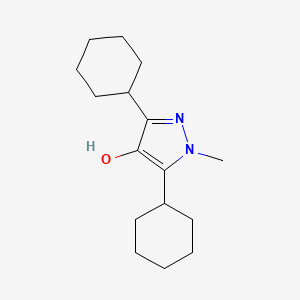
![N-[Bis(aminooxy)phosphoryl]formamide](/img/structure/B14559991.png)
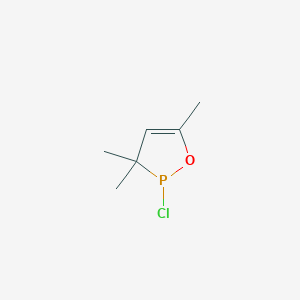
![4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline](/img/structure/B14560009.png)
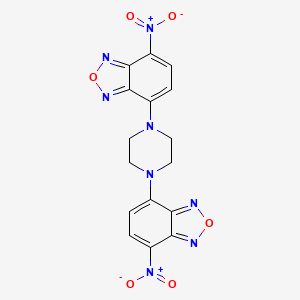
![Benzene, [[(2,2-dimethylpropyl)thio]methyl]-](/img/structure/B14560025.png)
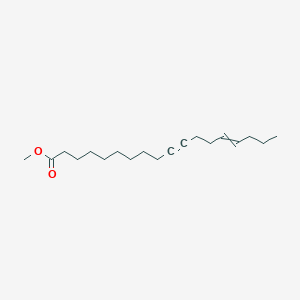
![(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid](/img/structure/B14560041.png)
